molecular formula C18H20N2O4S B4997540 2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Cat. No. B4997540
M. Wt: 360.4 g/mol
InChI Key: AJJYKKLHDLYODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a chemical compound that belongs to the class of isothiazole derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell growth and inflammation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cell survival. Additionally, it has been found to inhibit the activity of various kinases involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of various inflammatory mediators. Additionally, the compound has been found to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide in lab experiments is its potent anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been extensively studied and has shown promising results in various in vitro and in vivo models. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide. One potential area of research is the development of novel analogs with improved solubility and potency. Additionally, the compound could be studied for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents. Furthermore, the compound could be studied for its potential use in the treatment of various microbial infections. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves the reaction of 2-naphthylamine with chloroacetyl chloride to form 2-(chloroacetyl)naphthalene. The reaction of this intermediate with morpholine and sodium hydride yields the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has been extensively studied for its potential applications in scientific research. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been studied for its potential use as an anti-inflammatory agent in various animal models. Additionally, the compound has shown potent antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

4-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-1-morpholin-4-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-17(19-10-12-24-13-11-19)8-3-9-20-15-6-1-4-14-5-2-7-16(18(14)15)25(20,22)23/h1-2,4-7H,3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJYKKLHDLYODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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